Commercial Enantiomeric Purity: (R)‑Enantiomer Outperforms Its (S)‑Counterpart
The (R)-enantiomer of N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is routinely obtainable at a purity of ≥98 %, whereas the corresponding (S)-enantiomer (CAS 143140‑08‑3) is commercially available only as technical‑grade material with a purity of approximately 85 % . This 13‑percentage‑point gap in purity is a reproducible market reality that directly impacts downstream process efficiency.
| Evidence Dimension | Chemical purity (area‑% by GC or HPLC) |
|---|---|
| Target Compound Data | ≥98 % |
| Comparator Or Baseline | (S)-enantiomer (CAS 143140‑08‑3): ca. 85 % |
| Quantified Difference | ≥13 percentage‑point purity advantage |
| Conditions | Commercial specification as stated by suppliers; analytical method (GC/HPLC) referenced in supplier Certificate of Analysis |
Why This Matters
Higher purity of the chiral auxiliary reduces the formation of diastereomeric impurities in the [3+2] cycloaddition, minimizing the need for expensive chromatographic separations or diastereoselective crystallizations and increasing the isolated yield of the enantiomerically pure intermediate.
